Tetramethylene phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

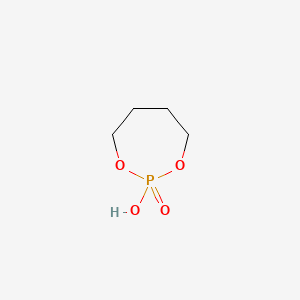

Tetramethylene phosphate is a useful research compound. Its molecular formula is C4H9O4P and its molecular weight is 152.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Tetramethylene phosphate derivatives undergo hydrolysis under both acidic and basic conditions. The reaction kinetics depend on the electronic and steric effects of substituents:

-

Acidic Hydrolysis : Protonation of the phosphate oxygen increases electrophilicity, facilitating nucleophilic attack by water. For example, cyclic tetrametaphosphate derivatives hydrolyze to orthophosphates in acidic media .

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which cleave P–O bonds. Hydrolysis rates decrease with bulky substituents due to steric hindrance .

Table 1: Hydrolysis Conditions and Products

| Substrate | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| [P₄O₁₂H₂]²⁻ (1) | H₂O, pH 3 | H₃PO₄ | 1.2 × 10⁻³ | |

| Alkyl this compound | 0.1 M NaOH, 25°C | Orthophosphate derivatives | 4.8 × 10⁻⁴ |

Esterification and Alcoholysis

Reactions with alcohols yield phosphorylated esters. For instance:

-

Methanolysis : Dihydrogen tetrametaphosphate ([P₄O₁₂H₂]²⁻) reacts with methanol to form methyl esters ([P₄O₁₀(OH)(OMe)]²⁻) via nucleophilic attack at phosphorus. The reaction proceeds quantitatively at room temperature .

-

Transesterification : Aprotic solvents like acetone enhance reactivity, enabling ester exchange under mild conditions .

Key Mechanistic Insight :

-

Methoxy group incorporation is confirmed by ³¹P NMR signals at −24.6 ppm (P–OMe) and −26.2 ppm (P–OH) .

Thermal Decomposition

In epoxy resin composites, tetramethylene phosphonate derivatives (e.g., tin ethylenediamine tetra-methylene phosphonate, TETP) decompose at 300–400°C, releasing phosphoric acid and promoting char formation. This enhances flame retardancy, as shown by:

-

LOI Increase : Pure epoxy resin (LOI = 23%) vs. TETP composite (LOI = 29.5%) .

-

Peak Heat Release Rate (pHRR) Reduction : 45% decrease in pHRR for 7 wt% TETP composite .

Substitution Reactions

Asymmetric electrophilic substitution at phosphorus centers occurs with stereochemical retention or inversion, depending on solvent polarity and catalyst :

-

Retention Pathway : In polar solvents (e.g., acetonitrile), palladium-catalyzed reactions retain configuration due to rapid deprotonation of intermediates.

-

Inversion Pathway : In tetrahydrofuran (THF), slower deprotonation allows inversion, yielding enantiomeric products.

Example :

(RP-Phosphine-borane)+Benzyl bromidePd catalyst(SP-Product)(ee=95%)[4]

Chelation and Metal Coordination

Tetramethylene phosphonates act as polydentate ligands, forming stable complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). These complexes exhibit:

-

Enhanced Stability : Log K values >10 for Fe³⁺ complexes in aqueous media .

-

Applications : Water treatment (scale inhibition) and catalysis .

Rearrangement Reactions

Under catalytic conditions, this compound derivatives undergo rearrangements analogous to the Michaelis-Arbuzov reaction:

-

Pudovik Reaction : Phosphonate intermediates rearrange to bisphosphonates in the presence of tertiary amines .

-

Product Distribution : Rearrangement yields depend on catalyst loading and temperature, with isolated yields reaching 87% .

Oxidation and Reduction

Propiedades

Número CAS |

51374-71-1 |

|---|---|

Fórmula molecular |

C4H9O4P |

Peso molecular |

152.09 g/mol |

Nombre IUPAC |

2-hydroxy-1,3,2λ5-dioxaphosphepane 2-oxide |

InChI |

InChI=1S/C4H9O4P/c5-9(6)7-3-1-2-4-8-9/h1-4H2,(H,5,6) |

Clave InChI |

UXYAJXBVMZFRMS-UHFFFAOYSA-N |

SMILES |

C1CCOP(=O)(OC1)O |

SMILES canónico |

C1CCOP(=O)(OC1)O |

Key on ui other cas no. |

51374-71-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.